N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide
CAS No.: 941983-71-7
Cat. No.: VC4550408
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941983-71-7 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 |
| IUPAC Name | N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-4-5-13-7-8-14(11-16(13)22)21-18(24)17(23)20-12-15-6-2-3-9-19-15/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | NODIAHNIOFJSJX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Introduction
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound combines a tetrahydroquinoline moiety with a methylsulfonyl substituent and a pyridin-2-ylmethyl group, linked through an oxalamide functional group.
Key Structural Features:
-
Molecular Formula: C18H20N4O4S
-
Molecular Weight: Approximately 388.4 g/mol
-
CAS Number: 941983-71-7
Synthesis Steps:
-
Preparation of Intermediates: This involves the synthesis of the tetrahydroquinoline and pyridin-2-ylmethyl moieties.
-
Coupling Reactions: The use of coupling agents like EDC or HATU in solvents such as DMF or DMSO under controlled conditions.
-
Purification: Techniques such as chromatography may be employed to ensure high purity of the final product.
Biological Activities and Potential Applications
Research into the biological activities of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide is ongoing, with potential applications in medicinal chemistry. The compound's unique structure suggests it could interact with various biological targets, influencing pharmacological properties.
Potential Applications:
-
Pharmacological Targets: Enzymes or receptors involved in metabolic pathways.
-
Therapeutic Potential: Could be explored for treating conditions related to these pathways.
Analytical Techniques for Characterization
The structural integrity and purity of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be confirmed using various analytical techniques:
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Mass Spectrometry (MS): Useful for confirming molecular weight and purity.
-
High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.
Comparison with Similar Compounds
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide shares structural similarities with other oxalamide derivatives but exhibits distinct features due to its specific substituents.
Similar Compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | C17H23N3O5S | 381.4 | Tetrahydrofuran-2-ylmethyl instead of pyridin-2-ylmethyl |
| N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | C19H24N2O5S | 461.5 | Features a phenethylamine moiety with methoxy groups |
| N1-(2,6-Diethyl-4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide | - | 320.41 | Diethyl-4-methylphenyl instead of tetrahydroquinoline |
These comparisons highlight the unique combination of functional groups in N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide, which may contribute to its distinct biological activities and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume